1H-Indazole, 3-methoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
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Overview
Description
1H-Indazole, 3-methoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound with a complex structure that includes an indazole core substituted with a methoxy group and a trifluoromethyl group on a tolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 3-methoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Indazole, 3-methoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-methoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 3-methoxy-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Indazole, 3-methyl-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-: Substituted with a methyl group instead of a methoxy group, leading to variations in reactivity and applications.
Uniqueness
1H-Indazole, 3-methoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
21486-30-6 |
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Molecular Formula |
C15H11F3N2O |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
3-methoxy-1-[3-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C15H11F3N2O/c1-21-14-12-7-2-3-8-13(12)20(19-14)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
GAYXSKFUIOLLCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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